Tert-butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate synthesis protocol
Tert-butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate synthesis protocol
An In-Depth Technical Guide to the Synthesis of tert-Butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate
Abstract
This technical guide provides a comprehensive overview of the synthesis of tert-butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate, a key building block in modern medicinal chemistry. The 2,9-diazaspiro[5.5]undecane scaffold is a privileged structure, imparting conformational rigidity and three-dimensional complexity that is highly desirable for optimizing ligand-receptor interactions. This document details a robust, multi-step synthetic protocol, delves into the underlying chemical principles, and offers expert insights into experimental choices. It is intended for researchers, chemists, and drug development professionals seeking to leverage this valuable scaffold in their synthetic programs. The guide includes detailed experimental procedures, purification and characterization protocols, and visual diagrams of the workflow and reaction mechanisms to ensure clarity and reproducibility.
Strategic Importance of the 2,9-Diazaspiro[5.5]undecane Scaffold
Spirocyclic systems, particularly those containing heteroatoms, have garnered significant attention in drug discovery. The 2,9-diazaspiro[5.5]undecane core is a dipiperidine structure spiro-fused in a unique arrangement that locks the molecule into a well-defined three-dimensional orientation. This inherent rigidity can reduce the entropic penalty upon binding to a biological target, potentially leading to enhanced potency and selectivity.
The utility of this scaffold is exemplified by its incorporation into antagonists for orexin receptors (OX₁R and OX₂R), which are being investigated for the treatment of sleep disorders[1]. The mono-Boc-protected derivative, tert-butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate, is particularly valuable as it serves as a versatile intermediate[2][3]. The tert-butoxycarbonyl (Boc) group on one nitrogen atom allows for selective functionalization of the second, unprotected nitrogen, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies.
Synthetic Strategy and Workflow
The synthesis of a mono-protected diazaspirocycle presents two primary challenges: the construction of the complex spirocyclic core and the selective protection of one of two chemically similar secondary amine groups. The strategy outlined herein addresses these challenges through a logical sequence of reactions designed for efficiency and scalability.
Figure 1: High-level overview of the retrosynthetic analysis and the corresponding forward synthesis workflow.
Detailed Synthesis Protocol
The following protocol is a representative synthesis constructed from established organo-chemical principles for forming spirocyclic diamines and performing selective protection.
Step 1: Synthesis of 1-benzyl-4,4-di(2-cyanoethyl)piperidin-2-one
This initial step involves the cyanoethylation of a piperidone derivative to install the necessary carbon framework for the second ring.
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Reaction Scheme: (A diagram showing the reaction of N-benzyl-4-piperidone with acrylonitrile to form the dicyano intermediate)
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Experimental Procedure:
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To a stirred solution of N-benzyl-4-piperidone (1 equivalent) in tert-butanol, add a catalytic amount of potassium tert-butoxide (0.1 equivalents).
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Heat the mixture to 40-50°C.
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Add acrylonitrile (2.2 equivalents) dropwise over 1 hour, maintaining the internal temperature below 60°C.
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After the addition is complete, stir the reaction mixture at 50°C for 12-16 hours, monitoring by TLC or LC-MS until the starting material is consumed.
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Cool the reaction to room temperature and neutralize with glacial acetic acid.
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Concentrate the mixture under reduced pressure.
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Perform an aqueous work-up by partitioning the residue between ethyl acetate and water. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
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Purify the crude material via column chromatography (silica gel, hexane:ethyl acetate gradient) to afford the pure dicyano intermediate.
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Expert Insights: The use of a strong, non-nucleophilic base like potassium tert-butoxide is crucial for facilitating the Michael addition of the enolate of the piperidone to acrylonitrile. Tert-butanol is an excellent solvent as it can dissolve both the organic starting materials and the alkoxide base.
Step 2: Reductive Cyclization to 2-benzyl-2,9-diazaspiro[5.5]undecane
This key step involves the reduction of the nitrile groups to primary amines, which then undergo intramolecular cyclization to form the spirocyclic core.
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Reaction Scheme: (A diagram showing the reduction of the dicyano intermediate to the diamino spirocycle using a reducing agent like H₂/Raney Nickel or LiAlH₄)
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Experimental Procedure:
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Caution: This reaction involves high-pressure hydrogen gas and a pyrophoric catalyst. It must be performed in a specialized high-pressure reactor (autoclave) by trained personnel.
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Charge the autoclave with the dicyano intermediate from Step 1, ethanol or methanol as the solvent, and a catalytic amount of Raney Nickel (slurried in the solvent).
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Seal the reactor and purge it several times with nitrogen, followed by hydrogen.
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Pressurize the reactor with hydrogen gas (typically 50-100 atm) and heat to 80-100°C with vigorous stirring.
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Maintain the reaction under these conditions for 24-48 hours, monitoring the hydrogen uptake.
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After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Purge with nitrogen.
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Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Caution: The Celite® pad with the catalyst may be pyrophoric and should be quenched carefully with water.
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Concentrate the filtrate under reduced pressure to yield the crude 2-benzyl-2,9-diazaspiro[5.5]undecane. This material is often carried forward without further purification.
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Expert Insights: Raney Nickel is a highly effective catalyst for the reduction of nitriles to amines. The high pressure and temperature are necessary to drive the reaction to completion. An alternative, though often lower-yielding for this specific transformation, would be chemical reduction with a powerful hydride reagent like Lithium Aluminum Hydride (LiAlH₄).
Step 3: Debenzylation and Selective N-Boc Protection
The benzyl protecting group is removed, and the resulting diamine is selectively protected at the less sterically hindered N9 position.
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Reaction Scheme: (A two-part diagram: first, hydrogenolysis of the N-benzyl group to yield the free diamine; second, reaction of the diamine with Di-tert-butyl dicarbonate to yield the final mono-Boc product)
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Reagents Table:
| Reagent | Molar Mass ( g/mol ) | Equivalents |
| 2-benzyl-2,9-diazaspiro[5.5]undecane | 258.41 | 1.0 |
| Palladium on Carbon (10 wt. %) | N/A | ~5 mol % |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 1.0 - 1.1 |
| Triethylamine (Et₃N) | 101.19 | 1.2 |
| Dichloromethane (DCM) | 84.93 | Solvent |
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Experimental Procedure:
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Debenzylation: Dissolve the crude product from Step 2 in methanol. Add Palladium on Carbon (10 wt. %).
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Stir the suspension under an atmosphere of hydrogen (using a balloon or a hydrogenation apparatus) at room temperature for 16-24 hours.
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Filter the reaction through Celite® to remove the catalyst and concentrate the filtrate to yield the crude 2,9-diazaspiro[5.5]undecane diamine.
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Boc Protection: Immediately dissolve the crude diamine in dichloromethane (DCM). Cool the solution to 0°C in an ice bath.
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Add triethylamine (1.2 equivalents).
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Add a solution of Di-tert-butyl dicarbonate (Boc₂O, 1.05 equivalents) in DCM dropwise to the cooled solution.
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Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor by TLC.
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Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the residue by column chromatography (silica gel, DCM:methanol gradient, often with 1% triethylamine to prevent streaking) to yield tert-butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate as the final product.
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Expert Insights: Hydrogenolysis is a clean and effective method for N-debenzylation. The subsequent Boc protection is performed at 0°C to control the exothermic reaction and improve selectivity for mono-protection over di-protection. Using slightly more than one equivalent of Boc₂O ensures full conversion of the starting material while minimizing the formation of the di-protected byproduct.
Purification and Characterization
The final compound should be characterized to confirm its identity and purity.
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Purification: Flash column chromatography on silica gel is the standard method. A gradient elution starting with pure dichloromethane and gradually increasing the polarity with methanol is typically effective. The addition of a small amount of triethylamine (~1%) to the eluent system is recommended to deactivate the acidic silica gel and improve the chromatography of the basic amine product.
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Characterization:
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Molecular Formula: C₁₄H₂₆N₂O₂[3]
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Molecular Weight: 254.37 g/mol [3]
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¹H NMR: The proton NMR spectrum should show a characteristic singlet at ~1.45 ppm integrating to 9 protons (the tert-butyl group of the Boc protector). The remaining protons will appear as complex multiplets in the aliphatic region (1.5 - 3.5 ppm), corresponding to the piperidine ring protons.
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¹³C NMR: The carbon NMR will show the quaternary carbons of the tert-butyl group (~80 ppm and ~28 ppm), the carbonyl carbon of the carbamate (~155 ppm), and a series of signals in the aliphatic region for the spirocyclic core.
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Mass Spectrometry (MS): ESI-MS should show a prominent ion corresponding to [M+H]⁺ at m/z = 255.2.
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Mechanistic Discussion: N-Boc Protection
The selective protection of one amine in the presence of another is a cornerstone of complex amine synthesis. The mechanism involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the Boc anhydride.
Figure 2: Simplified mechanism for the N-Boc protection of a secondary amine.
The amine's lone pair attacks one of the carbonyls of di-tert-butyl dicarbonate, forming a tetrahedral intermediate. This intermediate then collapses, eliminating tert-butanol and carbon dioxide (or a tert-butoxycarbonyl leaving group), and after a proton transfer (often mediated by the triethylamine base), the stable N-Boc protected amine is formed.
References
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Rice, L. M., Grogan, C. H., & Freed, M. E. (1964). Spiranes. V. A synthetic route to symmetrical and unsymmetrical 3,9-diazaspiro [5.5]undecanes. Journal of Medicinal Chemistry.[4] (Note: While for a different isomer, this provides foundational context on diazaspiroalkane synthesis.)
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Hoyer, D., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Advances.[1] ([Link])
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PubChem. (n.d.). tert-Butyl 2,9-diazaspiro(5.5)undecane-9-carboxylate. National Center for Biotechnology Information.[3] ([Link])
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Chemsrc. (n.d.). tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate.[5] ([Link])
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Maga, D., et al. (2019). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. ACS Medicinal Chemistry Letters.[6] ([Link])
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